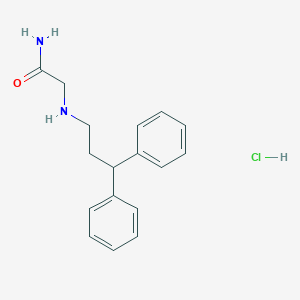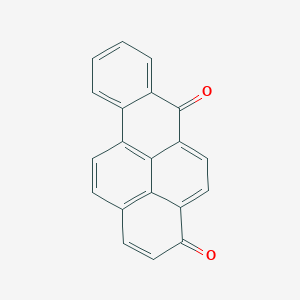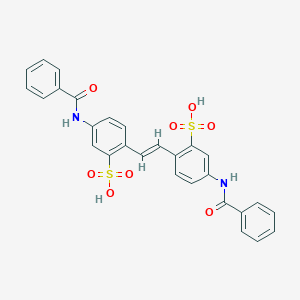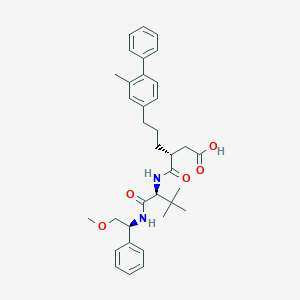
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide often involves the treatment of bromo-(trifluoromethoxy)benzene derivatives with various reagents. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to different phenyllithium intermediates, which can undergo further reactions to yield compounds with trifluoromethoxy and bromo substituents (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and electron diffraction studies, provide insights into the geometry and conformation of compounds. For instance, studies on related brominated compounds reveal specific bond lengths and angles critical for understanding the structural aspects of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide derivatives (Sadova et al., 1976).
Chemical Reactions and Properties
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a versatile compound in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, to synthesize complex molecules. For example, the sodium dithionite-initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene leads to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane, highlighting the reactivity of similar bromo-(trifluoromethoxy)benzyl compounds (Dmowski et al., 2009).
Physical Properties Analysis
Physical properties, such as density, melting point, and thermal stability, are crucial for handling and application in synthesis. These properties are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable data for researchers working with these compounds (Kim & Shreeve, 2004).
科学研究应用
Nucleophilic Substitution and Trifluoromethoxylation
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide serves as a key intermediate in nucleophilic substitution reactions. For instance, the trifluoromethoxy group can be introduced into aliphatic substrates via nucleophilic displacement of activated bromides, such as benzyl and cinnamyl bromide, leading to the formation of aliphatic trifluoromethyl ethers. This demonstrates a method for the direct trifluoromethoxylation of substrates, expanding the toolkit for introducing fluorinated motifs into organic molecules, which are highly sought after in pharmaceuticals and agrochemicals due to their electron-withdrawing nature and ability to enhance lipophilicity (Marrec et al., 2010).
Aryne Chemistry and Organic Synthesis
The compound also finds application in aryne chemistry, where it is involved in generating 1,2-dehydro-arynes, which are highly reactive intermediates. These arynes can undergo cycloaddition reactions with furan to produce naphthalene derivatives. This pathway illustrates the versatility of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide in synthesizing complex organic structures and highlights its utility in constructing aromatic compounds with diverse substitution patterns, offering new approaches for synthesizing trifluoromethoxylated aromatic compounds (Schlosser & Castagnetti, 2001).
Advanced Organic Synthesis Techniques
Further research has demonstrated the utility of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide in advanced organic synthesis techniques, such as the development of new reagents for trifluoromethoxylation. These reagents enable the efficient introduction of trifluoromethoxy groups into organic molecules, a challenging task due to the instability of the trifluoromethoxide anion. The development of these reagents broadens the scope of trifluoromethoxylation reactions, making them more accessible for the synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their unique properties (Duran-Camacho et al., 2021).
Photocatalytic Applications
The compound's role extends to photocatalytic applications, where it participates in the synthesis of benzyl bromides through photocatalytic oxidative bromination. This highlights its importance in green chemistry by enabling reactions under mild conditions and using less hazardous reagents. Such advancements in photocatalytic methods contribute to more sustainable and environmentally friendly synthetic processes, emphasizing the compound's utility in developing novel synthetic methodologies (Liu et al., 2022).
安全和危害
属性
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKYFQGUSHCIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


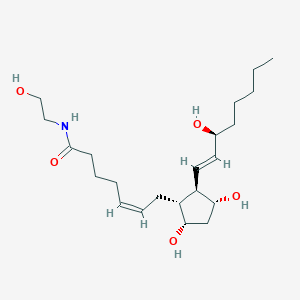
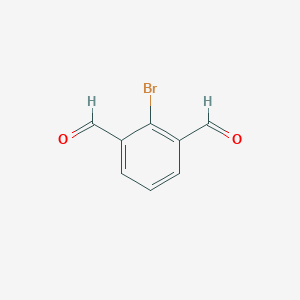
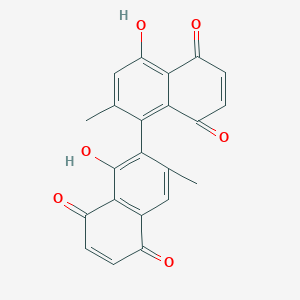
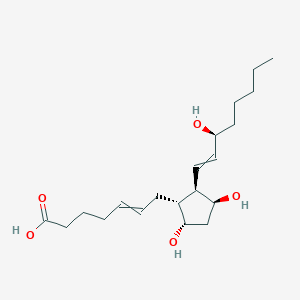
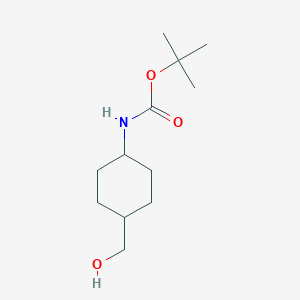
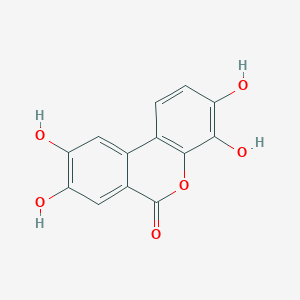
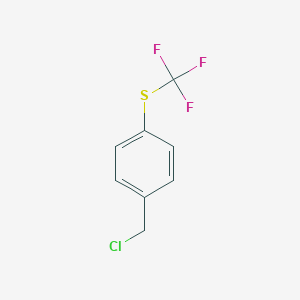
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

